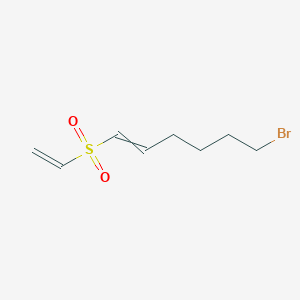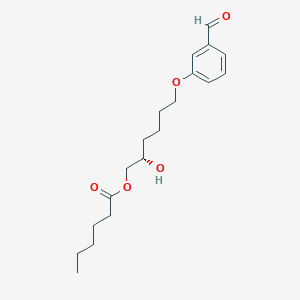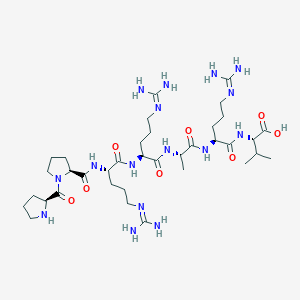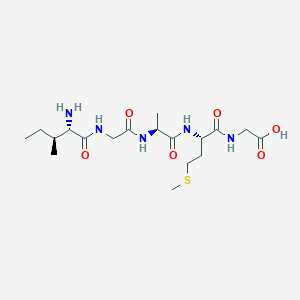![molecular formula C12H13N3O B12616760 2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol CAS No. 920512-12-5](/img/structure/B12616760.png)
2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenylpyridines These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method is the reaction of aromatic aldehydes with malononitrile and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol . Another approach involves the use of pyridine derivatives and appropriate amines under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is crucial to optimize the production process and minimize impurities.
化学反応の分析
Types of Reactions
2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyl groups can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines and alcohols.
科学的研究の応用
2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity . The pyridinylamino group can interact with aromatic residues in proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyridine: This compound has similar structural features but lacks the hydroxyl group, making it less versatile in forming hydrogen bonds.
4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol: This compound has an imidazo ring instead of a pyridine ring, leading to different chemical properties and applications.
2-Amino-5-phenylpyridine:
特性
CAS番号 |
920512-12-5 |
|---|---|
分子式 |
C12H13N3O |
分子量 |
215.25 g/mol |
IUPAC名 |
2-amino-5-[(pyridin-4-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H13N3O/c13-11-2-1-9(7-12(11)16)8-15-10-3-5-14-6-4-10/h1-7,16H,8,13H2,(H,14,15) |
InChIキー |
CSFUVESEVADTOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CNC2=CC=NC=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)


![3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one](/img/structure/B12616712.png)
![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)
![(Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone](/img/structure/B12616723.png)
![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)
![1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene](/img/structure/B12616734.png)


![Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B12616748.png)

![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12616755.png)
